Introduction: The Strategic Importance of the 4-Methylenepiperidine Scaffold
Introduction: The Strategic Importance of the 4-Methylenepiperidine Scaffold
An In-depth Technical Guide to 1-Boc-4-(bromomethylene)piperidine: Properties, Synthesis, and Reactivity
In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable design element for targeting complex biological systems. Among its many derivatives, 1-Boc-4-(bromomethylene)piperidine has emerged as a particularly powerful and versatile building block.
This guide provides a comprehensive technical overview of 1-Boc-4-(bromomethylene)piperidine for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, outline a robust synthetic pathway, and explore its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. The strategic placement of a bromomethylene group (a vinyl bromide) on the Boc-protected piperidine core creates a synthetic linchpin, enabling the facile construction of complex molecular architectures, including spirocyclic systems and other key pharmacophores.[1][2] The tert-butoxycarbonyl (Boc) protecting group ensures stability and predictable reactivity, preventing unwanted side reactions at the piperidine nitrogen while allowing for its straightforward deprotection under mild acidic conditions later in a synthetic sequence.[2]
PART 1: Core Physicochemical and Safety Profile
Understanding the fundamental properties of a reagent is paramount to its successful application in synthesis. This section details the key physical, chemical, and safety data for 1-Boc-4-(bromomethylene)piperidine.
Structural and Chemical Properties
1-Boc-4-(bromomethylene)piperidine, systematically named tert-butyl 4-(bromomethylene)piperidine-1-carboxylate, is characterized by the presence of an exocyclic vinyl bromide attached to a piperidine ring protected at the nitrogen atom with a Boc group.
Caption: Structure of 1-Boc-4-(bromomethylene)piperidine.
The key quantitative properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1020329-80-9 | [3][4] |
| Molecular Formula | C₁₁H₁₈BrNO₂ | [3] |
| Molecular Weight | 276.17 g/mol | [3] |
| MDL Number | MFCD01632525 | [3] |
| Appearance | Typically an oil or low-melting solid | General Knowledge |
| Storage | Sealed in dry, 2-8°C | [3] |
Safety and Handling
As with any brominated organic compound, appropriate safety precautions are essential. The primary hazards are associated with ingestion and skin/eye contact.
-
Hazard Statements : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[3]
-
Precautionary Statements : P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Operational Recommendations:
-
Always handle this reagent in a well-ventilated fume hood.[5][6]
-
Use standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[7]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[5][8]
-
In case of a spill, clean up immediately using appropriate absorbent materials and dispose of waste in accordance with local regulations.[5]
PART 2: Synthesis and Mechanism
The synthesis of 1-Boc-4-(bromomethylene)piperidine is typically achieved from the readily available N-Boc-4-piperidone via a Wittig-type olefination reaction. The use of a brominated phosphonium ylide allows for the direct installation of the bromomethylene group.
Synthetic Workflow: Wittig Olefination
The conversion of the ketone to the vinyl bromide is a cornerstone transformation. A common and effective method involves the reaction of N-Boc-4-piperidone with the ylide generated from (bromomethyl)triphenylphosphonium bromide.
Caption: Synthetic workflow for 1-Boc-4-(bromomethylene)piperidine.
Experimental Protocol (Illustrative)
This protocol is illustrative and should be adapted based on laboratory-specific conditions and scale.
-
Ylide Generation: To a stirred suspension of (bromomethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), cool the mixture to -78 °C.
-
Add a strong base, such as n-butyllithium (n-BuLi) or potassium hexamethyldisilazide (KHMDS) (1.1 eq), dropwise. The formation of the deep red/orange ylide indicates successful deprotonation.
-
Allow the mixture to stir at -78 °C for 30-60 minutes.
-
Olefination: Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Workup and Purification: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1-Boc-4-(bromomethylene)piperidine.
PART 3: Reactivity and Applications in C-C Bond Formation
The synthetic utility of 1-Boc-4-(bromomethylene)piperidine lies in its capacity to act as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The vinyl bromide moiety is an excellent substrate for oxidative addition to a Pd(0) center, initiating catalytic cycles that form new carbon-carbon bonds with high efficiency and selectivity.[9][10]
Suzuki-Miyaura Coupling
The Suzuki reaction is a powerful method for coupling organoboron compounds with organohalides.[10][11] Using 1-Boc-4-(bromomethylene)piperidine, researchers can readily attach aryl or vinyl groups to the 4-position of the piperidine ring, generating substituted 4-methylenepiperidine derivatives.
Reaction Scheme: R-B(OH)₂ + 1-Boc-4-(bromomethylene)piperidine --[Pd Catalyst, Base]--> R-(4-methylenepiperidine-1-Boc)
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Causality in Protocol Design:
-
Catalyst: A Pd(0) source like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) is used. The choice of ligand is critical; bulky, electron-rich phosphines accelerate the oxidative addition and reductive elimination steps.[12]
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. Its role is to activate the boronic acid, forming a more nucleophilic borate complex, which facilitates the transmetalation step.[11]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.
Heck-Mizoroki Coupling
The Heck reaction couples the vinyl bromide with an alkene, typically an electron-deficient one like an acrylate or styrene, to form a more substituted alkene.[9][13] This reaction allows for the extension of the carbon framework at the methylene position.
Reaction Scheme: R-CH=CH₂ + 1-Boc-4-(bromomethylene)piperidine --[Pd Catalyst, Base]--> R-CH=CH-CH=(4-methylenepiperidine-1-Boc)
Caption: Catalytic cycle of the Heck-Mizoroki coupling reaction.
Causality in Protocol Design:
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is used to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[9]
-
Stereoselectivity: The reaction typically yields the E-isomer (trans) of the newly formed double bond due to steric considerations in the transition state of the β-hydride elimination step.[13]
-
Additives: In some cases, halide scavengers like silver salts can be added to promote a cationic pathway, which can alter reactivity and selectivity.[14]
Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize conjugated enynes by reacting the vinyl bromide with a terminal alkyne.[15][16] This reaction is invaluable for creating rigid scaffolds found in organic materials and complex natural products.
Reaction Scheme: R-C≡CH + 1-Boc-4-(bromomethylene)piperidine --[Pd/Cu Catalyst, Base]--> R-C≡C-CH=(4-methylenepiperidine-1-Boc)
Caption: Simplified dual catalytic cycles in Sonogashira coupling.
Causality in Protocol Design:
-
Dual Catalysis: The reaction uniquely employs a dual catalytic system. The palladium catalyst performs the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[16][17]
-
Role of Copper: The copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II) complex, which is the rate-limiting step in many copper-free variants.[18]
-
Base: An amine base, such as diethylamine or triethylamine, is typically used. It serves both to deprotonate the alkyne and to act as the solvent.
Conclusion
1-Boc-4-(bromomethylene)piperidine is more than a simple reagent; it is a strategic tool for the efficient construction of complex, high-value molecules. Its well-defined structure, featuring a stable protecting group and a reactive vinyl bromide handle, makes it an ideal substrate for a range of powerful palladium-catalyzed cross-coupling reactions. By mastering its synthesis and reactivity, researchers in pharmaceutical and materials science can unlock new pathways to novel chemical entities, accelerating the pace of discovery and innovation.
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PubChem. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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